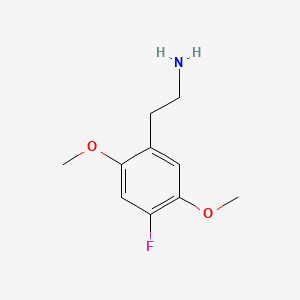

2,5-Dimethoxy-4-fluorophenethylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

207740-15-6 |

|---|---|

Molecular Formula |

C10H14FNO2 |

Molecular Weight |

199.22 g/mol |

IUPAC Name |

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H14FNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 |

InChI Key |

QAVFEDRVOUKIPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursors of 2,5 Dimethoxy 4 Fluorophenethylamine

General Synthetic Pathways to 2,5-Dimethoxy-4-fluorophenethylamine

A prevalent and well-documented route to creating 2,5-dimethoxy-4-substituted phenethylamines, including the 4-fluoro analogue, begins with a suitably substituted benzaldehyde (B42025). This serves as the foundational building block for constructing the phenethylamine (B48288) skeleton.

A common synthetic strategy for preparing this compound involves a two-step process starting from 2,5-dimethoxy-4-fluorobenzaldehyde.

The initial step is a Henry reaction, a classic carbon-carbon bond-forming reaction. In this condensation reaction, 2,5-dimethoxy-4-fluorobenzaldehyde is reacted with nitroethane in the presence of a basic catalyst. This reaction yields 1-(2,5-dimethoxy-4-fluorophenyl)-2-nitropropene.

The subsequent and final step is the reduction of the nitroalkene intermediate. Various reducing agents can be employed for this transformation, with common choices including lithium aluminum hydride (LAH), sodium borohydride (B1222165), or catalytic hydrogenation. wikipedia.org The reduction of the nitro group and the alkene double bond ultimately affords the target compound, this compound. This general approach is analogous to the synthesis of other phenethylamines where a substituted benzaldehyde is condensed with a nitroalkane followed by reduction. wikipedia.orgwikipedia.org For instance, the synthesis of 3,4-methylenedioxyamphetamine (MDA) can proceed through a Henry reaction of piperonal (B3395001) with nitroethane, followed by reduction. wikipedia.org Similarly, the synthesis of 2,5-dimethoxy-β-nitrostyrene from 2,5-dimethoxybenzaldehyde (B135726) and nitromethane (B149229) is a related transformation. wikipedia.org

A study on the synthesis of various 2,5-dimethoxy-4-substituted phenethylamines utilized this pathway. acs.orgnih.gov While the specific yield for the fluoro-substituted compound was not detailed, the general methodology was presented as effective for a range of analogues. acs.orgnih.gov

Strategies for Fluorination within Phenethylamine Synthesis

While not explicitly detailed for this compound in the provided search results, low-temperature aromatic halogen-lithium exchange followed by quenching with an electrophilic fluorine source is a general and powerful strategy for the introduction of fluorine onto an aromatic ring. This method typically involves treating an aryl halide (such as an aryl bromide or iodide) with an organolithium reagent, like n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C) to generate an aryllithium intermediate. This highly reactive species can then be reacted with a suitable electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to install the fluorine atom.

This approach offers a high degree of regioselectivity, as the position of the fluorine atom is determined by the initial placement of the halogen. Such methods are part of a broader toolkit of modern fluorination techniques that have become increasingly important in medicinal chemistry and drug discovery due to the often-beneficial effects of fluorine on a molecule's properties. nih.govcas.cn

Synthesis of Related 2,5-Dimethoxy-4-Substituted Phenethylamine Analogues

The synthetic routes to this compound are part of a broader field of research into the synthesis of a wide array of 2,5-dimethoxy-4-substituted phenethylamine analogues. acs.orgnih.gov These efforts are often driven by the desire to understand structure-activity relationships at various biological targets. nih.govnih.gov

Reductive amination is a versatile and widely used method for the synthesis of secondary and tertiary amines. libretexts.orgmasterorganicchemistry.com In the context of phenethylamine chemistry, this reaction can be used to introduce a variety of substituents onto the nitrogen atom of the ethylamine (B1201723) side chain. nih.gov

The process typically involves the reaction of a primary amine, such as a 2,5-dimethoxy-4-substituted phenethylamine, with an aldehyde or a ketone to form an imine intermediate. This imine is then reduced in situ to the corresponding N-substituted amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com

For example, the synthesis of N-benzyl phenethylamines has been accomplished through the reductive amination of the corresponding phenethylamine with a benzaldehyde. nih.gov This approach allows for the systematic variation of substituents on both the phenethylamine core and the N-benzyl group, facilitating the exploration of structure-activity relationships. nih.gov

A significant area of research has focused on the synthesis of 2,5-dimethoxyphenethylamine analogues with a wide range of substituents at the 4-position of the phenyl ring. acs.orgnih.gov These efforts have led to the development of compounds with diverse electronic and steric properties at this position.

The synthetic strategies to achieve this diversity often rely on the availability of appropriately substituted starting materials, such as 4-substituted-2,5-dimethoxybenzaldehydes. These can then be carried through the synthetic sequence described in section 2.1.1. Alternatively, functional group interconversions can be performed on advanced intermediates or the final phenethylamine product.

Recent studies have described the synthesis of 2,5-dimethoxy-4-substituted phenethylamines where the 4-substituent includes halogens, alkyl groups, and various sulfur-containing moieties. acs.orgnih.gov For instance, the synthesis of 2,5-dimethoxy-4-thiotrifluoromethylphenethylamines has been reported. acs.orgnih.gov The ability to incorporate such a diverse array of functional groups allows for a detailed probing of the chemical space around this class of compounds. acs.orgnih.gov

Advanced Synthetic Techniques for Phenethylamine Derivatives

Beyond the classical synthetic routes, modern organic chemistry offers several advanced techniques for the synthesis of phenethylamine derivatives. These methods often provide advantages in terms of efficiency, modularity, and applicability to a wider range of substrates.

One significant advancement is the use of Nickel/Photoredox Dual Catalysis . A recently developed method reports the cross-electrophile coupling of aliphatic aziridines with (hetero)aryl iodides. acs.org This photoassisted nickel-catalyzed reaction allows for the modular assembly of diverse β-phenethylamine scaffolds under mild conditions and avoids the need for stoichiometric heterogeneous reductants. acs.org The process uses an inexpensive organic photocatalyst and has shown unprecedented reactivity with cyclic aziridines, enabling the formation of a C-C bond to install various aryl groups in a single step. acs.org This strategy is particularly attractive for its modularity and potential for accessing complex and medicinally valuable derivatives. acs.org

Another innovative approach involves the reduction of β-hydroxynitriles . This method can be used as an alternative to the reduction of nitrostyrenes. The β-hydroxynitrile intermediates are typically prepared by reacting a substituted benzaldehyde with an acetonitrile (B52724) derivative. A process has been developed that utilizes reducing borohydride agents, such as tetraalkylammonium borohydride, to reduce the nitrile group to the corresponding amine. google.com This technique is highlighted as being more attractive than some prior art methods because it can be performed with only a small excess of the borohydride reducing agent. google.com

Chemo-enzymatic methods represent another frontier in the synthesis of chiral phenethylamines. These techniques leverage the high selectivity of enzymes to produce enantiomerically pure compounds. For instance, enzymes can be used for the kinetic resolution of racemic primary amines through selective acylation or for the enantioselective transformation of styrenes into chiral amines. mdpi.com

The following table provides a comparative overview of these advanced synthetic techniques.

Table 2: Comparison of Advanced Synthetic Techniques for Phenethylamines

| Technique | Key Reaction Type | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Nickel/Photoredox Coupling | Reductive cross-coupling | Nickel catalyst, organic photocatalyst, (hetero)aryl iodide, aziridine | High modularity, mild conditions, broad substrate scope, avoids stoichiometric reductants. acs.org |

| Reduction of β-Hydroxynitriles | Nitrile reduction | Tetraalkylammonium borohydride | Reduced excess of reducing agent needed, high purity of product. google.com |

| Chemo-enzymatic Synthesis | Enzymatic resolution/transformation | Enzymes (e.g., lipases), acyl donors | High enantioselectivity, production of optically pure isomers. mdpi.com |

Structure Activity Relationship Sar Studies of 2,5 Dimethoxy 4 Fluorophenethylamine and Analogues

Impact of 4-Position Substituents on Receptor Binding Affinity and Efficacy

The substituent at the 4-position of the 2,5-dimethoxyphenethylamine ring is a critical determinant of the compound's pharmacological profile, especially its affinity and efficacy at the serotonin (B10506) 5-HT₂ₐ receptor. nih.gov Research has shown that small, lipophilic substituents in this position are particularly favorable for potent activation of 5-HT₂ receptors. nih.gov

Substitution with halogens at the 4-position generally results in high-affinity ligands for the 5-HT₂ₐ receptor. The size and lipophilicity of the halogen atom play a significant role in modulating this affinity. Studies comparing the 4-halogenated series of 2,5-dimethoxyamphetamines (the alpha-methylated analogues) revealed that increasing the size of the halogen substituent leads to a substantial increase in 5-HT₂ₐ receptor selectivity. researchgate.net For instance, the 4-iodo derivative (DOI) displays an almost three-orders-of-magnitude higher selectivity for the 5-HT₂ₐ receptor compared to the 4-fluoro derivative (DOF). researchgate.net

A similar trend is observed in the phenethylamine (B48288) series (2C-X), where halogen substitutions positively influence binding affinity. nih.gov The rank order of antagonist potency at the 5-HT₂ₐ receptor in Xenopus laevis oocytes was found to be 2C-I > 2C-B > 2C-D > 2C-H, demonstrating that larger halogens contribute to greater potency. This suggests that the nature of the C(4) substituent is a key factor.

The following table presents binding affinity (Ki) values for various 4-halogenated 2,5-dimethoxyphenethylamines at the human 5-HT₂ₐ receptor, illustrating the impact of different halogens.

Table 1: 5-HT₂ₐ Receptor Binding Affinities of 4-Halogenated 2,5-Dimethoxyphenethylamines

| Compound | 4-Position Substituent | 5-HT₂ₐ Ki (nM) |

|---|---|---|

| 2C-C | Chloro (Cl) | 69 |

| 2C-B | Bromo (Br) | 127 |

| 2C-I | Iodo (I) | 129 |

Note: Data compiled from multiple sources. Direct comparative Ki values for 2C-F are less consistently reported in the literature alongside other halogens in the same assay.

Replacing the 4-position halogen with alkyl or thio-alkyl (alkylsulfanyl) groups also yields potent 5-HT₂ₐ receptor ligands. nih.gov The introduction of small alkyl groups, such as ethyl (in 2C-E) and propyl (in 2C-P), maintains high affinity for the 5-HT₂ₐ receptor. nih.gov Similarly, the introduction of thio-alkyl groups leads to a series of potent compounds, often referred to as the 2C-T series. nih.gov

The 2C-T derivatives generally exhibit high affinity for both 5-HT₂ₐ and 5-HT₂c receptors. researchgate.net For example, compounds like 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7) are potent partial agonists at 5-HT₂ₐ and 5-HT₂ₑ receptors. researchgate.netresearchgate.net However, bulky 4-substituents, such as benzylthio groups, tend to have little effect.

The table below shows the binding affinities for several 4-alkyl and 4-thio-alkyl substituted analogues at the human 5-HT₂ₐ receptor.

Table 2: 5-HT₂ₐ Receptor Binding Affinities of 4-Alkyl and 4-Thio-Alkyl Analogues

| Compound | 4-Position Substituent | 5-HT₂ₐ Ki (nM) |

|---|---|---|

| 2C-D | Methyl (-CH₃) | 185 |

| 2C-E | Ethyl (-C₂H₅) | 103 |

| 2C-T-2 | Ethylthio (-SC₂H₅) | 49 |

| 2C-T-7 | n-Propylthio (-S(n)C₃H₇) | 41 |

Quantitative structure-activity relationship (QSAR) studies have revealed a correlation between the physicochemical properties of the 4-position substituent and receptor affinity. Specifically, 5-HT₂ₐ affinity is correlated with the lipophilicity of the substituent, a property related to molar refraction. nih.gov An analysis of 1-(2,5-dimethoxyphenyl)isopropylamine analogues found that affinity at rat 5-HT₂ receptors was related to both the lipophilicity (π value) and the electron-withdrawing character (σₚ) of the 4-position group. nih.gov Increasing the lipophilicity of the 4-substituent appeared to be a key factor for enhancing receptor affinity. nih.gov This suggests that the size and polarizability of the substituent, encapsulated by molar refraction, are important for optimal interaction with the receptor's binding pocket.

Role of Methoxy (B1213986) Groups in Phenethylamine Bioactivity

The placement of the two methoxy (MeO) groups on the phenyl ring is fundamental to the bioactivity of this class of compounds. The 2,5-disubstitution pattern is considered prototypical and is crucial for high-affinity binding to 5-HT₂ receptors. nih.govfrontiersin.org Shifting these substituents can significantly alter the pharmacological profile. For example, translocating the 5-methoxy group to the 6-position, as in 2,6-dimethoxy-4-methylamphetamine, results in a threefold decrease in 5-HT₂ₐ receptor affinity compared to its 2,5-dimethoxy counterpart (DOM). researchgate.net Furthermore, studies have indicated that methoxy groups at the meta and para positions (relative to the ethylamine (B1201723) side chain) can exert negative effects on 5-HT₂ₐ receptor affinity. biomolther.org

Alpha-Methylation Effects on Phenethylamine Bioactivity

The introduction of a methyl group at the alpha (α) position of the ethylamine side chain converts a phenethylamine (2C-X series) into its corresponding amphetamine analogue (DOx series). This structural modification generally has only a minor influence on the binding affinity for 5-HT₂ₐ and 5-HT₂c receptors. nih.govfrontiersin.org Racemic amphetamine congeners typically display about the same affinity at these receptors as their phenethylamine counterparts. nih.govfrontiersin.org

However, alpha-methylation often leads to an increase in potency. nih.gov This is thought to be due to several factors, including increased metabolic stability by protecting the molecule from degradation by monoamine oxidase (MAO) and higher intrinsic activity at the receptor. nih.gov For instance, 4-alkoxy-substituted 2,5-dimethoxyamphetamine (B1679032) derivatives generally show higher activation efficacy at the 5-HT₂ₐ receptor compared to their phenethylamine analogues. frontiersin.org In contrast, phenethylamines tend to bind more strongly to the trace amine-associated receptor 1 (TAAR1) than their amphetamine counterparts. nih.govresearchgate.net

Table 3: Comparison of 5-HT₂ₐ Receptor Binding Affinities (Ki) for Phenethylamine (2C) and Amphetamine (DO) Analogues

| Phenethylamine (2C-X) | Ki (nM) | Amphetamine (DOX) | Ki (nM) |

|---|---|---|---|

| 2C-C | 69 | DOC | 70 |

| 2C-B | 127 | DOB | 80 |

| 2C-I | 129 | DOI | 68 |

N-Substitution Effects on Receptor Interaction Profiles and Potency

Modification of the terminal amine group via N-substitution can dramatically alter the receptor interaction profile and potency. While simple N-methylation tends to decrease affinity, the addition of a larger N-benzyl group can increase 5-HT₂ₐ receptor affinity by up to 300-fold over simpler N-alkyl homologs. nih.gov This N-benzylation also enhances selectivity for the 5-HT₂ₐ receptor over 5-HT₂c and 5-HT₁ₐ receptors. biomolther.org

The N-(2-methoxybenzyl) substitution, which creates the "NBOMe" series, is particularly notable for producing exceptionally potent 5-HT₂ₐ receptor agonists. nih.gov For example, 25I-NBOMe is reported to be up to 16 times more active than its non-N-benzylated analogue, 2C-I. nih.gov Docking studies suggest that the N-benzyl moiety interacts with a specific residue (Phe339) in the receptor's binding pocket, which is distinct from the interaction site of the core phenethylamine structure. This additional interaction point is believed to account for the significant increase in affinity and potency.

Compound Name Table

| Abbreviation | Full Chemical Name |

| 2C-B | 2,5-Dimethoxy-4-bromophenethylamine |

| 2C-C | 2,5-Dimethoxy-4-chlorophenethylamine |

| 2C-D | 2,5-Dimethoxy-4-methylphenethylamine (B1664025) |

| 2C-E | 2,5-Dimethoxy-4-ethylphenethylamine |

| 2C-F | 2,5-Dimethoxy-4-fluorophenethylamine |

| 2C-H | 2,5-Dimethoxyphenethylamine |

| 2C-I | 2,5-Dimethoxy-4-iodophenethylamine |

| 2C-P | 2,5-Dimethoxy-4-propylphenethylamine |

| 2C-T-2 | 2,5-Dimethoxy-4-ethylthiophenethylamine |

| 2C-T-7 | 2,5-Dimethoxy-4-n-propylthiophenethylamine |

| 25I-NBOMe | 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine |

| DOB | 2,5-Dimethoxy-4-bromoamphetamine |

| DOC | 2,5-Dimethoxy-4-chloroamphetamine |

| DOF | 2,5-Dimethoxy-4-fluoroamphetamine (B12770824) |

| DOI | 2,5-Dimethoxy-4-iodoamphetamine |

| DOM | 2,5-Dimethoxy-4-methylamphetamine |

| 5-HT | 5-Hydroxytryptamine (Serotonin) |

Comparative Analysis of Phenethylamine vs. Amphetamine Analogues

The subtle yet significant structural distinction between phenethylamine and amphetamine analogues within the 2,5-dimethoxy-4-substituted series gives rise to notable differences in their pharmacological profiles. The primary structural variance lies in the presence of an alpha-methyl (α-CH3) group on the ethylamine side chain of the amphetamine derivatives, a feature absent in their phenethylamine counterparts. This addition has profound implications for the structure-activity relationship (SAR) of these compounds.

The 2,5-dimethoxyphenethylamine derivatives are commonly referred to as the "2C" series, while the corresponding 2,5-dimethoxyamphetamine analogues are known as the "DOx" series. For instance, this compound is designated as 2C-F, and its amphetamine counterpart, 2,5-Dimethoxy-4-fluoroamphetamine, is known as DOF.

In general, the introduction of the α-methyl group in the DOx series tends to increase the psychoactive potency when compared to the 2C series. nih.gov This is exemplified by the 4-methyl substituted analogues, where 2,5-dimethoxy-4-methylamphetamine (DOM) is significantly more potent than 2,5-dimethoxy-4-methylphenethylamine (2C-D). nih.gov Similarly, a comparative study of 2,5-dimethoxy-4-bromophenethylamine (2C-B) and 2,5-dimethoxy-4-bromoamphetamine (DOB) demonstrated that the amphetamine analogue is more potent in inducing the head-twitch response in mice, a behavioral proxy for 5-HT2A receptor activation.

From a pharmacological standpoint, both the 2C and DOx series primarily exert their effects through interaction with serotonin receptors, particularly the 5-HT2A subtype. nih.gov However, a key difference lies in their interaction with monoamine transporters. Generally, the 2C series, including 2C-F, exhibit very low potency as inhibitors of norepinephrine (B1679862) and serotonin transporters when compared to amphetamines. nih.gov In contrast, while some DOx compounds like DOF also show a lack of significant affinity for monoamine transporters, the amphetamine class as a whole is known for its interaction with these transporters. wikipedia.org

With specific regard to the 4-fluoro analogues, research suggests that the molar refraction of the fluorine substituent in both 2C-F and DOF may be too low to elicit strong psychedelic effects mediated by the 5-HT2A receptor. wikipedia.orgwikiwand.com This indicates a potential similarity in their activity profile, distinguishing them from their heavier halogen counterparts like the bromo (2C-B/DOB) and iodo (2C-I/DOI) analogues, which are known for their potent psychedelic properties.

While direct comparative in vitro data for 2C-F and DOF is limited, studies on related 4-alkoxy-substituted analogues provide insight into the SAR of these series. The following tables present binding affinity (Ki) and functional activity (EC50) data for a selection of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (2C-O series) and 2,5-dimethoxyamphetamines (3C-O series) at human serotonin receptors. This data illustrates the general trends in potency and efficacy within these two classes of compounds.

Interactive Data Table: Serotonin Receptor Binding Affinities (Ki, nM) of 4-Alkoxy-Substituted Phenethylamine and Amphetamine Analogues nih.gov

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| Phenethylamines (2C-O Series) | |||

| 2C-O-2 | 5,500 | 1,000 | 1,900 |

| 2C-O-3 | 2,700 | 8 | 15 |

| 2C-O-4 | >10,000 | 61 | 1,900 |

| Amphetamines (3C-O Series) | |||

| MMALM | >10,000 | 69 | 1,100 |

| MALM | >10,000 | 79 | 900 |

| TMA-2 | 5,600 | 4,400 | 11,000 |

Interactive Data Table: Serotonin Receptor Functional Activity (EC50, nM) and Efficacy (Emax, %) of 4-Alkoxy-Substituted Phenethylamine and Amphetamine Analogues nih.gov

| Compound | 5-HT2A EC50 | 5-HT2A Emax | 5-HT2B EC50 | 5-HT2B Emax |

| Phenethylamines (2C-O Series) | ||||

| 2C-O-2 | 2,600 | 30% | 1,300 | 85% |

| 2C-O-3 | 16 | 84% | 33 | 78% |

| 2C-O-4 | 120 | 55% | 150 | 60% |

| Amphetamines (3C-O Series) | ||||

| MMALM | 2 | 95% | 3 | 101% |

| MALM | 5 | 89% | 11 | 91% |

| TMA-2 | 990 | 47% | 310 | 49% |

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Emax represents the maximal efficacy relative to serotonin.

The data in these tables for related compounds generally supports the observation that α-methylation can significantly impact the pharmacological profile, often leading to increased potency in the amphetamine analogues compared to their phenethylamine counterparts. For the 4-fluoro-substituted compounds, while quantitative data is scarce, the available information suggests that both 2C-F and DOF are likely to be less potent at the 5-HT2A receptor than other halogenated analogues in their respective series. wikipedia.orgwikiwand.com

Receptor Pharmacology and Molecular Mechanisms of 2,5 Dimethoxy 4 Fluorophenethylamine

Monoamine Oxidase (MAO) Inhibition by Related Compounds

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters. wikipedia.org There are two main isoforms, MAO-A and MAO-B. The potential for phenethylamine (B48288) compounds to inhibit MAO is a significant aspect of their pharmacological profile.

Research has shown that many substituted phenethylamines and their amphetamine analogues can act as inhibitors of MAO. wikipedia.org Specifically, compounds within the 2C-T series, which are structurally similar to 2C-F, have been investigated for their MAO-inhibiting properties. For example, 2,5-desmethoxy derivatives of 2C-T-7 have been shown to be moderate inhibitors of MAO-A. chemeurope.com

A study investigating a range of 2C compounds found that many possessed the ability to inhibit both MAO-A and MAO-B. For instance, 2C-T-2 and 2C-T-7 demonstrated inhibition of both enzyme isoforms. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several of these compounds.

Interactive Table: MAO Inhibition Data for Related 2C-T Compounds

| Compound | MAO Isoform | IC₅₀ (µM) |

| 2C-T-2 | MAO-A | >100 |

| 2C-T-2 | MAO-B | 180 |

| 2C-T-7 | MAO-A | 125 |

| 2C-T-7 | MAO-B | 180 |

This data highlights the potential for MAO inhibition within the broader class of 2C compounds, although specific data for 2,5-Dimethoxy-4-fluorophenethylamine is not available.

The structural features of phenethylamines play a role in their interaction with MAO. The presence and nature of substituents on the phenyl ring and the ethylamine (B1201723) side chain can influence both the affinity for and the inhibitory potency against MAO-A and MAO-B.

Metabolic Pathways and Biotransformation of 2,5 Dimethoxy Phenethylamines

Phase I Metabolic Transformations

Phase I metabolism for 2,5-dimethoxy-phenethylamines involves several key oxidative reactions that chemically modify the parent compound, preparing it for Phase II conjugation or direct excretion.

Oxidative deamination is a principal metabolic pathway for many phenethylamines. mdpi.com This process is primarily catalyzed by monoamine oxidase (MAO), an enzyme found on the outer mitochondrial membrane. mdpi.comresearchgate.net Both isoforms, MAO-A and MAO-B, have been shown to be involved in the deamination of 2,5-dimethoxy-substituted phenethylamines. nih.govresearchgate.net The reaction converts the primary amine group of the ethylamine (B1201723) side chain into an aldehyde. This intermediate, an aldehyde, is then rapidly oxidized further by aldehyde dehydrogenase to form the corresponding carboxylic acid metabolite. researchgate.netnih.gov For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have identified 4-bromo-2,5-dimethoxyphenylacetic acid as a major metabolite, formed through this deamination and subsequent oxidation pathway. researchgate.net

O-demethylation, the removal of a methyl group from a methoxy (B1213986) substituent, is another significant Phase I metabolic route for this class of compounds. researchgate.net The 2,5-dimethoxy substitution pattern provides two sites for this reaction to occur. Research on related compounds, such as 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) and 2C-B, confirms that O-demethylation happens at both the 2- and 5-positions. researchgate.netresearchgate.net This process can occur before or after oxidative deamination of the side chain. The resulting hydroxylated metabolites are more polar than the parent compound and can be readily conjugated in Phase II reactions.

Beyond deamination and O-demethylation, other oxidative modifications can occur, often depending on the nature of the substituent at the 4-position of the phenyl ring. For sulfur-containing analogues like 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) (2C-T-7), metabolic pathways include sulfoxidation and sulfone formation. nih.gov Additionally, hydroxylation of the ethylamine side chain at the beta-position has been observed in the metabolism of 2C-I, leading to an alcohol metabolite which can be further oxidized to a ketone. researchgate.net While the fluorine atom in 2,5-Dimethoxy-4-fluorophenethylamine is generally resistant to metabolic cleavage, the potential for other minor oxidative modifications remains.

Phase II Metabolic Reactions

Following Phase I transformations, the modified, more polar metabolites undergo Phase II conjugation reactions. longdom.org These reactions involve the attachment of endogenous hydrophilic molecules, which further increases water solubility and prepares the metabolites for efficient renal or biliary excretion. For the metabolites of 2,5-dimethoxy-phenethylamines, common Phase II pathways include:

N-Acetylation: The primary amine group of the parent compound or its O-demethylated metabolites can be acetylated. N-acetylated metabolites have been identified for various 2C compounds, including 2C-I and 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2). researchgate.netnih.gov

Glucuronidation and Sulfation: The hydroxyl groups formed during O-demethylation are susceptible to conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). These are common pathways for detoxifying and eliminating phenolic compounds. Studies involving human hepatocytes and the related compound 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF) showed extensive glucuronidation and sulfation. dntb.gov.ua

Interspecies Differences in Metabolic Profiles

The metabolism of xenobiotics can vary significantly between species. A comparative study on the metabolism of 2C-B using hepatocytes from six different species (human, monkey, dog, rabbit, rat, and mouse) highlighted these differences. researchgate.net Two notable variations were observed:

A unique metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified only after incubation with mouse hepatocytes. researchgate.net

The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. researchgate.net

These findings underscore that metabolic pathways can be species-dependent, which is a critical consideration when extrapolating animal model data to humans.

| Species | Notable Metabolic Characteristics for 2C-B researchgate.net |

|---|---|

| Human | Produces B-2-HMPE. |

| Monkey | Produces B-2-HMPE. |

| Rabbit | Produces B-2-HMPE. |

| Dog | Does not produce B-2-HMPE. |

| Rat | Does not produce B-2-HMPE. |

| Mouse | Produces the unique metabolite BDMP. |

Identification and Characterization of Major Metabolites

The comprehensive analysis of urine and hepatocyte incubations has led to the identification of numerous metabolites for various 2,5-dimethoxy-phenethylamines. The specific metabolites formed are a result of the combination of Phase I and Phase II pathways. For example, a metabolite can be both O-demethylated and N-acetylated. researchgate.net Studies on 2C-I revealed metabolites that had undergone O-demethylation followed by either N-acetylation or deamination and subsequent oxidation to an acid or reduction to an alcohol. researchgate.net Similarly, for 2C-T-2, metabolites resulting from deamination, O-demethylation, and N-acetylation have been characterized. nih.gov

The table below summarizes key metabolites identified for related 2C compounds, which are indicative of the metabolic fate expected for this compound.

| Parent Compound | Major Identified Metabolites | Metabolic Pathway(s) | Reference |

|---|---|---|---|

| 2C-I | 2,5-dimethoxy-4-iodophenylacetic acid | Oxidative Deamination, Oxidation | researchgate.net |

| 2-(2,5-dimethoxy-4-iodophenyl)ethanol | Oxidative Deamination, Reduction | researchgate.net | |

| N-acetyl-2,5-dimethoxy-4-iodophenethylamine | N-Acetylation | researchgate.net | |

| N-acetyl-2-hydroxy-5-methoxy-4-iodophenethylamine | O-Demethylation, N-Acetylation | researchgate.net | |

| 2C-B | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | Oxidative Deamination, Reduction | researchgate.net |

| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Oxidative Deamination, Oxidation | researchgate.net | |

| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | O-Demethylation, Deamination, Reduction | researchgate.net | |

| 2C-T-2 | 2-(4-ethylthio-2,5-dimethoxyphenyl)-ethanol | Oxidative Deamination, Reduction | nih.gov |

| 4-ethylthio-2,5-dimethoxyphenyl acetic acid | Oxidative Deamination, Oxidation | nih.gov | |

| 1-acetoamino-2-(2-hydroxy-4-ethylthio-5-methoxyphenyl)-ethane | O-Demethylation, N-Acetylation | nih.gov |

Analytical and Forensic Methodologies for 2,5 Dimethoxy 4 Fluorophenethylamine

Chromatographic Techniques for Separation and Identification

Chromatography is an essential first step in the analysis of seized drug materials or biological samples, allowing for the separation of the target analyte from other substances. The choice of chromatographic technique depends on the sample matrix and the required sensitivity and selectivity. For confirmatory analysis, chromatography is almost always coupled with a detection method like mass spectrometry. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic substance identification, often considered a "gold standard" due to its high specificity. wikipedia.org This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry to identify different substances within a sample. wikipedia.org In the context of phenethylamines, GC-MS analysis provides information on the retention time of a compound, which is a characteristic property under specific chromatographic conditions, and a mass spectrum that serves as a molecular fingerprint. technologynetworks.cominnovatechlabs.com

The analysis of phenethylamines by GC-MS is well-established. nih.gov While specific documented parameters for 2,5-Dimethoxy-4-fluorophenethylamine are not extensively published, the methodologies used for closely related analogues, such as 2,5-dimethoxy-4-bromophenethylamine (2C-B) and 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7), provide a clear framework for its analysis. ceon.rsnih.gov The process typically involves injection into a heated port to volatilize the sample, separation on a capillary column (commonly a nonpolar phase like 5% diphenyl-95% dimethylsiloxane), and subsequent ionization and detection by the mass spectrometer. technologynetworks.comceon.rs In some cases, derivatization may be used to improve the chromatographic properties of the amine. ceon.rs

Table 1: Typical GC-MS Parameters for Phenethylamine (B48288) Analysis

This table presents a generalized set of parameters based on methods developed for related phenethylamine compounds.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5MS (or equivalent) | Provides separation based on boiling point and polarity. |

| Injector Temp. | 250-300 °C | Ensures complete volatilization of the sample. wikipedia.org |

| Oven Program | Ramped temperature (e.g., 100°C to 300°C) | Separates compounds with different boiling points. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete spectrum; SIM increases sensitivity for target compounds. ceon.rsnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOFMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in modern toxicology and forensic analysis, offering high sensitivity, selectivity, and adaptability. fda.gov.tw It is particularly advantageous for analyzing thermolabile or less volatile compounds that are not well-suited for GC-MS without derivatization. High-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOFMS), provides highly accurate mass measurements, which is invaluable for identifying unknown compounds and elucidating their elemental composition. nih.govyoutube.com

Validated LC-MS/MS methods have been developed for the simultaneous screening of numerous phenethylamines in biological samples like urine and blood. nih.govfda.gov.twnih.gov These methods typically use reversed-phase chromatography with a C18 or Phenyl-Hexyl column and a gradient elution of water and an organic solvent (like acetonitrile (B52724) or methanol), both containing a modifier such as formic acid to improve peak shape and ionization efficiency. fda.gov.twnih.gov The mass spectrometer is often operated in a multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each target analyte. fda.gov.tw LC-QTOFMS operates by providing high-resolution mass spectra of precursor and fragment ions, allowing for confident identification of analytes based on accurate mass, even in complex matrices. nih.govrsc.orgmdpi.com

Table 2: Representative LC-MS/MS Parameters for Phenethylamine Screening

This table outlines common parameters used in multi-analyte screening methods that are applicable to this compound.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) | Separates compounds based on hydrophobicity. fda.gov.twnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. fda.gov.twnih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic component for eluting analytes. fda.gov.twnih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | Standard flow rate for analytical columns. fda.gov.twnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes phenethylamine compounds. nih.gov |

| MS Detection | MS/MS (MRM) or High-Resolution MS (ToF) | Provides high selectivity and/or mass accuracy for identification. fda.gov.twnih.gov |

High Performance Liquid Chromatography-Photodiode Array Detection (HPLC-DAD)

High-performance liquid chromatography with photodiode array detection (HPLC-DAD) is a robust and widely used technique for systematic toxicological analysis. nih.gov This method separates compounds using HPLC, and as each compound elutes from the column, a UV-Vis spectrum is recorded by the photodiode array detector. nih.govyoutube.com The identification of a substance is based on its retention time and a comparison of its UV spectrum with a library of reference spectra. nih.gov

Many organic molecules, including phenethylamines containing a benzene (B151609) ring, absorb UV light and are thus suitable for HPLC-DAD analysis. youtube.com While less specific than mass spectrometry, HPLC-DAD is an efficient screening tool. nih.gov The agreement of both retention time and the UV spectrum provides a high degree of confidence in the identification of a known compound. Furthermore, the technique can suggest the class of an unknown compound, as metabolites often retain the same chromophore as the parent drug and thus exhibit similar UV spectra. nih.gov

Spectroscopic Approaches for Structural Confirmation

While chromatographic techniques separate the components of a mixture, spectroscopic methods provide detailed information about the molecular structure of the analyte, which is essential for unequivocal identification.

Mass Spectrometry Fragmentation Analysis for Compound Elucidation

The analysis of fragmentation patterns in mass spectrometry is a powerful tool for elucidating the structure of a molecule. In electron ionization (EI) used in GC-MS, a high-energy electron beam causes the molecule to ionize and break apart into characteristic fragment ions. In "soft" ionization techniques like ESI used in LC-MS, fragmentation is typically induced in a collision cell (in MS/MS instruments) to produce product ion spectra. fda.gov.twnih.gov

For phenethylamines, the most significant fragmentation pathway involves the cleavage of the carbon-carbon bond between the alpha (α) and beta (β) carbons of the ethylamine (B1201723) side chain (β-cleavage). miamioh.edumdpi.com This cleavage results in two primary fragments: a substituted benzyl (B1604629) cation and an iminium cation. For this compound, this fragmentation is expected to yield a characteristic fragment ion at m/z 169, corresponding to the 2,5-dimethoxy-4-fluorobenzyl cation, and another at m/z 30, corresponding to the CH2=NH2+ iminium ion. The molecular ion peak [M]+• would be observed at m/z 199. The presence and relative abundance of these fragments provide strong evidence for the compound's identity. mdpi.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]+• | 199 | Molecular Ion |

| [M - CH2NH2]+ | 169 | Fragment from β-cleavage (substituted benzyl cation) |

| [M - C7H7FO2]+ | 30 | Fragment from β-cleavage (iminium cation) |

Application of Infrared and Raman Spectroscopy

Vibrational spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, provide a molecular "fingerprint" based on the vibrational modes of a sample's chemical bonds. These methods are non-destructive and can provide highly specific information for identifying a compound and distinguishing it from structurally similar isomers, which can be challenging for mass spectrometry alone. ojp.govthermofisher.com

Fourier-transform infrared (FT-IR) spectroscopy is a standard technique in forensic laboratories for the identification of bulk drug samples. Gas chromatography-infrared spectroscopy (GC-IR) combines the separation power of GC with the identification capabilities of IR, providing an alternative and complementary technique to GC-MS. ojp.gov

Raman spectroscopy has also emerged as a powerful tool in forensic science. thermofisher.com Handheld Raman analyzers allow for the rapid, non-destructive identification of drugs, often directly through their packaging, which preserves evidence and enhances operator safety. thermofisher.com The technique is excellent for differentiating between different salt forms or isomers of a drug, as subtle changes in molecular structure can lead to significant differences in the Raman spectrum. thermofisher.com

Strategies for Differentiation of Positional Isomers and Analogues

The differentiation of positional isomers and analogues of this compound is a significant challenge in forensic and analytical chemistry. nih.gov Isomers often exhibit nearly identical physical and chemical properties, leading to similar behavior in standard analytical systems. uva.nl Consequently, highly selective methods or combinations of techniques are required for unambiguous identification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique, but the electron ionization (EI) mass spectra of phenethylamine isomers can be very similar, often dominated by a low molecular weight iminium ion fragment from α-cleavage, providing limited structural information. uva.nl To overcome this, several strategies have been developed. One approach involves chemical derivatization, such as acylation with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). sigmaaldrich.comceon.rs Derivatization can alter the fragmentation pathways, producing unique mass spectra for each isomer that allow for easier differentiation. sigmaaldrich.com For example, studies on N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine (25H-NBOMe) isomers, which are structurally related to this compound, showed that while their underivatized EI mass spectra were highly similar, their trifluoroacetyl derivatives were easily distinguished. sigmaaldrich.com

Another effective strategy is the use of chromatographic retention data. Even if isomers co-elute on one type of GC column, their separation can often be achieved by using a different column with an alternative stationary phase or by optimizing temperature programming. sigmaaldrich.comresearchgate.net The determination of retention indices (RI) provides a more robust identification criterion than retention time alone, as it is less susceptible to variations in analytical conditions. researchgate.netojp.gov Research on the isomers of 25C-NBOMe and 25I-NBOMe has established distinct retention indices on 5% diphenyl columns, demonstrating the utility of this approach for isomer differentiation. ojp.gov

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers an alternative and often superior method for isomer differentiation without the need for derivatization. sigmaaldrich.comresearchgate.net The separation mechanism in LC is based on different principles than GC, often providing better resolution of isomers. Furthermore, the controlled fragmentation in MS/MS can generate specific product ions and ion ratios unique to each isomer's structure. nih.gov

Advanced statistical and machine learning techniques, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), are increasingly being applied to analytical data. nih.govojp.govacs.org These chemometric methods can analyze subtle differences in the entire mass spectrum or across multiple analytical runs to classify isomers with a high degree of accuracy, even when visual inspection of the spectra is inconclusive. ojp.govacs.org

Table 1: Analytical Parameters for Isomer Differentiation of Related Phenethylamine Compounds

This table presents data from studies on compounds structurally analogous to this compound, illustrating the methods used for isomer differentiation.

| Compound Series | Analytical Technique | Key Differentiating Feature | Finding |

| Fluoroamphetamine (FA) Isomers | UPLC-MS/MS | Retention Time & Ion Ratio | 2-FA and 4-FA were separated by retention time. 3-FA co-eluted with 4-FA but could be identified by its different ion ratio. nih.gov |

| NBOMe Isomers | GC-MS with Derivatization | Mass Spectra of TFAA Derivatives | Underivatized isomers had similar mass spectra, but their N-trifluoroacetyl derivatives showed significant, easily identifiable differences. sigmaaldrich.comresearchgate.net |

| 25C-NBOMe & 25I-NBOMe Isomers | GC-MS | Retention Indices (RI) | Measured retention indices on a 5% diphenyl column allowed for clear differentiation (e.g., ortho-25C-NBOMe RI = 2614, para-25C-NBOMe RI = 2692). ojp.gov |

| NBOMe(F) Isomers | LC-MS/MS | Chromatographic Separation | The isomers could be distinguished without derivatization using high-performance liquid chromatography. researchgate.net |

| Fluoroamphetamine (FA) Isomers | DART-ToF-MS with LDA | Multivariate Analysis | Linear Discriminant Analysis (LDA) of the mass spectra successfully discriminated between the 2-, 3-, and 4-fluoroamphetamine isomers. acs.org |

Development and Validation of Analytical Methods for Biological Matrices

The detection and quantification of this compound in biological matrices such as blood, urine, and oral fluid is essential for clinical and forensic toxicology. nih.govresearchgate.net The development of robust and reliable analytical methods requires a thorough validation process to ensure they are fit for their intended purpose. fda.gov Validation studies typically assess several key performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and stability. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of phenethylamines in biological samples due to its high sensitivity and selectivity. nih.gov Sample preparation is a critical first step and often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the target analyte from the complex biological matrix and minimize interferences. nih.govmdpi.com

A comprehensive review of analytical methods for 2,5-dimethoxy-phenethylamines highlights the prevalence of LC-MS/MS for their determination in blood and urine. nih.gov For example, a validated LC-MS/MS method for the related compound 2,5-Dimethoxy-4-chlorophenethylamine in blood and urine reported a limit of quantification of 2.5 ng/mL. nih.gov Similarly, a method for its analysis in oral fluid was validated with an LOQ of 1.0 ng/mL. nih.gov

The validation process ensures the method's reliability. Linearity is established by analyzing calibration standards across a range of concentrations to demonstrate a proportional response. nih.gov Precision is assessed by repeatedly analyzing quality control samples on the same day (intra-day precision) and on different days (inter-day precision) to measure the random error, with results typically required to be within 15-20%. nih.govnih.gov Accuracy reflects how close the measured value is to the true value. Recovery experiments determine the efficiency of the extraction process from the biological matrix. nih.gov Stability studies are also crucial to ensure that the analyte does not degrade in the biological sample during storage or processing. nih.gov

Table 2: Validation Parameters for Analytical Methods of Related Compounds in Biological Matrices

This table summarizes typical validation data for methods developed for phenethylamine analogues in various biological specimens.

| Analyte | Matrix | Analytical Method | LOQ | Linearity Range | Precision (%RSD) | Reference |

| Fluoroamphetamine Isomers | Whole Blood | UPLC-MS/MS | 0.002 mg/kg | 0.002 - 1.0 mg/kg | Not specified | nih.gov |

| 2,5-Dimethoxy-4-chlorophenethylamine | Blood, Urine | LC-MS/MS | 2.5 ng/mL | Not specified | Not specified | nih.gov |

| 2,5-Dimethoxy-4-chlorophenethylamine | Oral Fluid | LC-MS/MS | 1.0 ng/mL | Not specified | Not specified | nih.gov |

| Urinary Albumin (as example) | Urine | HPLC | 6.1 mg/L (LOD) | Linear to 963 mg/L | <10% (between-run) | nih.gov |

| Multiple Renal Markers (as example) | Plasma, Urine | HPLC | Not specified | >0.99 (r²) | <11.9% (inter-day) | nih.gov |

Preclinical Pharmacological Investigations and in Vitro Models

In Vitro Receptor Binding Assays and Functional Characterization in Transfected Cells

The pharmacological profile of 2,5-Dimethoxy-4-fluorophenethylamine has been characterized through in vitro receptor binding and functional assays, primarily utilizing transfected cell lines. These studies are crucial for determining the compound's affinity and efficacy at various neurotransmitter receptors, which helps in understanding its potential mechanism of action.

Radioligand binding assays are a standard method used to determine the binding affinity of a compound for a specific receptor. nih.govsygnaturediscovery.com In these assays, cell membranes from lines genetically modified to express a high density of a specific receptor (e.g., human serotonin (B10506) receptors) are incubated with a radiolabeled ligand that is known to bind to that receptor. nih.gov The test compound is then added at various concentrations to compete with the radiolabeled ligand for binding sites. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50, from which the binding affinity constant (Ki) is calculated. sygnaturediscovery.com

Studies on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, including a monofluorinated derivative, have revealed a primary interaction with serotonergic receptors. nih.gov These compounds generally exhibit the highest affinity for the serotonin 2A (5-HT2A) receptor, with a preference over the 5-HT2C and 5-HT1A receptors. nih.govfrontiersin.org For instance, the introduction of a terminal fluorine atom into the 4-ethoxy substituent was investigated to understand its effect on receptor affinity. nih.gov While progressive fluorination tended to increase affinities at the 5-HT2A and 5-HT2C receptors, the monofluorinated derivative displayed the most potent 5-HT2A receptor activation and the highest efficacy among the tested fluorinated compounds. frontiersin.org

Functional characterization is typically performed using transfected cells that express the receptor of interest. nih.govplos.org Upon ligand binding, G protein-coupled receptors like the 5-HT2A receptor initiate intracellular signaling cascades. wikipedia.org The functional potency (EC50) and efficacy (Emax) of a compound are determined by measuring a downstream response, such as the accumulation of inositol (B14025) monophosphate (a product of the Gq/11 signaling pathway) or calcium mobilization. nih.govnih.gov For the fluorinated 2C-O derivatives, functional activity was assessed, and it was noted that the monofluorinated compound was a potent activator of the 5-HT2A receptor. frontiersin.org

Table 1: In Vitro Receptor Binding and Functional Data for a Monofluorinated 2,5-Dimethoxyphenethylamine Derivative Data derived from studies on related fluorinated 2C-O derivatives.

| Receptor | Assay Type | Parameter | Result | Reference |

|---|---|---|---|---|

| 5-HT2A | Binding Affinity | Ki | High Affinity | nih.gov |

| 5-HT2A | Functional Assay (Activation) | EC50 | Potent Agonist | frontiersin.org |

| 5-HT2A | Functional Assay (Efficacy) | Emax | Highest among fluorinated derivatives | frontiersin.org |

| 5-HT2C | Binding Affinity | Ki | Moderate Affinity | nih.gov |

| 5-HT1A | Binding Affinity | Ki | Low Affinity | nih.gov |

Animal Models for Assessing Receptor Activation and Behavioral Correlates

The head-twitch response (HTR) in rodents is a widely used and reliable in vivo behavioral model for assessing the activity of hallucinogenic compounds. nih.govnih.gov This rapid, involuntary rotational movement of the head is considered a behavioral proxy for 5-HT2A receptor activation in the brain. nih.govcapes.gov.br The induction of HTR is a characteristic effect of many serotonergic hallucinogens, and the potency of a compound in eliciting HTR often correlates with its hallucinogenic potential in humans. nih.gov

The phenethylamine (B48288) hallucinogen R(-)-2,5-dimethoxy-4-iodoamphetamine (DOI), which is structurally related to this compound, is a classic agonist used in HTR studies. nih.govnih.gov Research has consistently demonstrated that the HTR induced by compounds like DOI is mediated specifically by the 5-HT2A receptor. capes.gov.brsemanticscholar.org This is confirmed in studies where pretreatment with a selective 5-HT2A receptor antagonist, such as M100907, effectively blocks the induction of head twitches. capes.gov.br

Studies investigating the structure-activity relationships of 2,5-dimethoxyphenethylamine derivatives have shown that while in vitro affinity and potency at the 5-HT2A receptor are important, in vivo activity as measured by HTR can sometimes show different trends. nih.gov For example, removing either of the methoxy (B1213986) groups from the 2,5-dimethoxyphenethylamine scaffold leads to a significant decrease in the ability to induce HTR in mice, even though the drop in in vitro receptor binding and functional potency is more modest. nih.govresearchgate.net This suggests that the complete 2,5-dimethoxy motif is crucial for potent in vivo 5-HT2A agonist activity as measured by the HTR assay. nih.gov While specific HTR data for this compound is not detailed in the provided sources, its potent in vitro 5-HT2A agonism suggests it would likely induce this response. frontiersin.org

Table 2: Head Twitch Response (HTR) Model Summary

| Model | Behavior Measured | Primary Receptor Mediator | Significance | Reference |

|---|---|---|---|---|

| Rodent Head Twitch Response (HTR) | Involuntary, rapid head rotations | Serotonin 2A (5-HT2A) | Predictive assay for in vivo 5-HT2A receptor activation and potential hallucinogenic activity. | nih.govnih.govcapes.gov.br |

Recent preclinical research has focused on the potential of serotonergic compounds to induce neural plasticity, which refers to the brain's ability to reorganize its structure, function, and connections. nih.gov These changes, often termed "psychoplastogenic," include effects like increased dendritic arborization, spinogenesis (formation of dendritic spines), and synaptogenesis (formation of new synapses). nih.govfrontiersin.org Such structural remodeling is believed to be a key mechanism underlying the potential therapeutic effects of these compounds.

Studies using the related compound 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) have provided evidence for these effects in rodent models. researchgate.net Using ex vivo magnetic resonance imaging (MRI) in mice, researchers observed that a single administration of (±)-DOI led to increased volumes in several sensory and association cortical areas one day after treatment. researchgate.netnih.gov These findings suggest that the compound can induce rapid and measurable changes in brain structure. nih.gov

In vitro experiments on cultured rodent cortical neurons have further elucidated these effects at a cellular level. nih.gov Treatment with DOI and other serotonergic psychedelics was shown to robustly promote neuritogenesis, the growth of neurites (axons and dendrites) from neurons. nih.gov This effect was demonstrated to be mediated by the 5-HT2A receptor, as it was blocked by the co-administration of the 5-HT2A antagonist ketanserin. nih.gov These findings indicate that activation of the 5-HT2A receptor by compounds like DOI can directly stimulate structural growth and complexity in cortical neurons. nih.govfrontiersin.org

Cognitive flexibility is an executive function that allows for the adaptive adjustment of thoughts and behaviors in response to changing environmental demands or rules. nih.govnih.gov This ability is often assessed in animal models using behavioral paradigms such as reversal learning or set-shifting tasks. oup.com In a typical reversal learning task, an animal is first trained to associate a specific choice with a reward, and then the reward contingency is reversed, requiring the animal to inhibit its previously learned response and adapt to the new rule. oup.com

The long-term effects of serotonergic agonists on this cognitive domain have been investigated using the related compound (±)-DOI. nih.gov In one study, mice were treated with a single dose of (±)-DOI and their performance was assessed one week later in a two-step probabilistic reversal learning task. researchgate.netnih.gov The results showed a lasting improvement in cognitive flexibility, as the (±)-DOI-treated mice adapted more quickly to a novel reversal in the task structure. nih.gov

Interestingly, the study revealed that the treated mice adopted a novel learning strategy not typically observed in this task; they began to learn from reward omissions, indicating a heightened sensitivity to previously ignored environmental cues. researchgate.net This suggests that the compound did not simply enhance learning but altered the cognitive strategy used to solve the task. researchgate.netnih.gov These findings highlight the potential of 5-HT2A receptor agonists to produce lasting changes in cognitive processes, facilitating adaptive behavior and novel thinking strategies. nih.gov

Table 3: Behavioral Paradigms for Cognitive Flexibility

| Paradigm | Description | Cognitive Process Measured | Relevance | Reference |

|---|---|---|---|---|

| Reversal Learning | An animal must inhibit a previously rewarded response and learn a new one when reward contingencies are reversed. | Behavioral flexibility, adaptation to changing rules. | Assesses the ability to overcome prepotent responses and adapt behavior. | nih.govoup.com |

| Set-Shifting / Task Switching | Requires shifting attention between different sets of rules or stimulus dimensions (e.g., from color to shape). | Attentional set-shifting, cognitive flexibility. | Measures the ability to disengage from one task set and reconfigure for a new one. | nih.govnih.gov |

Cellular and Subcellular Studies of Molecular Interactions

The behavioral and neuroplastic effects of this compound and related compounds are rooted in their interactions with specific receptors and the subsequent activation of intracellular signaling cascades. The primary molecular target is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly linked to the Gq/G11 signaling pathway. wikipedia.orgfrontiersin.org

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the Gq alpha subunit. frontiersin.org This initiates a cascade beginning with the activation of the enzyme phospholipase C beta (PLCβ). frontiersin.org PLCβ then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). frontiersin.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). frontiersin.org These initial steps trigger further downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in regulating gene expression and promoting neural plasticity. frontiersin.org

Furthermore, research has identified the transcription factor cAMP response element-binding protein (CREB) as a key player in the gene expression changes induced by 5-HT2A agonists like DOI. frontiersin.org Activation of the MAPK and other kinase pathways leads to the phosphorylation and activation of CREB. frontiersin.org Activated CREB then binds to specific DNA sequences in the promoter regions of target genes, regulating the expression of proteins involved in neuronal plasticity, such as brain-derived neurotrophic factor (BDNF). frontiersin.orgnih.gov Studies have shown that psychedelics promote structural and functional neural plasticity through signaling pathways involving not only 5-HT2A but also TrkB (the receptor for BDNF) and mTOR. nih.gov

Computational Chemistry Approaches in 2,5 Dimethoxy Phenethylamine Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. This method is crucial for understanding the molecular basis of a compound's activity at its biological target. In the context of 2,5-dimethoxyphenethylamine research, docking studies have been instrumental in elucidating interactions with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a primary target for many psychoactive phenethylamines. nih.gov

Research involving N-benzyl-substituted phenethylamines, which are structurally related to the 2,5-dimethoxy class, has shown that these modifications can significantly increase binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors. science.gov Docking studies of positional isomers of 25H-NBOMe, an N-methoxybenzyl derivative of a 2,5-dimethoxyphenethylamine, have helped to estimate which amino acid residues within the 5-HT₂A receptor interact with the methoxy (B1213986) groups of the different isomers. acs.org

Further studies have used molecular docking to interpret the differential effects of various 4-substituted 2,5-dimethoxyphenethylamine (2C-X) analogues. acs.org These simulations suggest that the accommodation of the substituent at the 4-position within a hydrophobic pocket between transmembrane helices 4 and 5 of the 5-HT₂A receptor may contribute to observed differences in signaling pathway activation. acs.org While specific docking studies focusing solely on 2,5-Dimethoxy-4-fluorophenethylamine are not extensively detailed in the reviewed literature, the findings from closely related analogues provide a strong framework for predicting its binding mode. The general binding hypothesis for phenylalkylamines at the 5-HT₂A receptor involves key interactions that are likely conserved for the 4-fluoro derivative.

Table 1: Key Interacting Residues in Ligand-Receptor Modeling of Phenethylamine (B48288) Analogues at the 5-HT₂A Receptor

| Interacting Residue | Interaction Type | Significance | Reference |

|---|---|---|---|

| Aspartic Acid (Asp) | Ionic Bond | Anchors the protonated amine of the ligand. | acs.org |

| Serine (Ser) | Hydrogen Bond | Stabilizes the ligand in the binding pocket. | acs.org |

| Phenylalanine (Phe) | Aromatic/Hydrophobic | Contributes to binding affinity through π-π stacking or hydrophobic interactions. | acs.orgnih.gov |

| Tryptophan (Trp) | Aromatic/Hydrophobic | Forms part of the binding pocket and interacts with the ligand's aromatic ring. | acs.org |

| Leucine (Leu) | Hydrophobic | Interacts with hydrophobic portions of the ligand. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel or untested compounds. newjournal.org

Several QSAR studies have been conducted on phenethylamine derivatives to understand the structural requirements for their interaction with various biological targets, including monoamine oxidase (MAO) and serotonin receptors. nih.govacs.org For a series of 38 phenethylamine derivatives acting as MAO inhibitors, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was developed. nih.gov The resulting model showed a strong correlation between the steric properties of substituents and inhibitory potency, indicating that the size and shape of the molecule are more critical than its electronic properties for this specific activity. nih.govacs.org The model yielded a high squared correlation coefficient (r²) of 0.92 and a cross-validated q² of 0.72, demonstrating its predictive power. nih.gov

Another study focused on developing a QSAR model for the psychomimetic activity of 118 different substituted phenethylamines. newjournal.org Using a genetic algorithm for variable selection and multiple linear regression, a ten-variable model was created that showed good predictive performance (r² = 0.7428, q² = 0.6738). newjournal.org The robustness of this model was confirmed with an external test set, achieving an r² of 0.7365, indicating its utility in predicting the activity of new organic compounds within this class. newjournal.org These QSAR studies, while not always specific to this compound, establish clear principles regarding the influence of substituents on the phenethylamine scaffold. For instance, lipophilicity and electron-withdrawing properties of substituents on the benzene (B151609) ring have been identified as significant factors.

Table 2: Parameters from a QSAR Model for Psychomimetic Activity of Phenethylamines

| Statistical Parameter | Value | Description | Reference |

|---|---|---|---|

| r² (coefficient of determination) | 0.7428 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | newjournal.org |

| q² (cross-validated r²) | 0.6738 | A measure of the model's predictive ability, calculated using a leave-one-out technique. | newjournal.org |

| r² ext (external validation) | 0.7365 | The r² value obtained for an external set of compounds not used in model generation. | newjournal.org |

| Number of Compounds (Training Set) | 98 | The number of molecules used to build the QSAR model. | newjournal.org |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is particularly valuable for studying the dynamic nature of ligand-receptor interactions and for analyzing the conformational preferences of flexible molecules like phenethylamines. bohrium.com

MD simulations have been employed to investigate how hallucinogenic phenylalkylamines bind to the 5-HT₂A receptor. nih.gov These studies aim to identify the active binding conformation, which is the specific three-dimensional shape the molecule adopts when it activates the receptor. nih.gov For example, research on lysergic acid diethylamide (LSD) has utilized MD simulations to reveal that a "lid" formed by an extracellular loop at the entrance of the binding pocket can affect the binding kinetics of the ligand. acs.org

In the broader context of phenethylamine derivatives, MD simulations can help understand how different substituents affect the molecule's flexibility and preferred conformation. This is crucial because the conformational freedom of the ethylamine (B1201723) side chain and the orientation of the methoxy groups can influence how the ligand fits into the receptor's binding site. While specific MD simulation data for this compound is not prominent in the available literature, the methodology has been established as a powerful tool for this class of compounds. nih.govbohrium.com For instance, MD studies on pentacene (B32325) derivatives have been used to analyze how different functional groups can alter dihedral angles, which in turn affects molecular stacking and charge transport properties—principles that are also applicable to the study of phenethylamine crystal structures and their interactions. bohrium.com

Predictive Modeling for Novel Phenethylamine Derivatives

A key application of computational chemistry is the predictive modeling of novel chemical entities. By leveraging the insights gained from molecular docking, QSAR, and MD simulations, researchers can design new phenethylamine derivatives with desired pharmacological properties.

Predictive models, such as the QSAR models described previously, are fundamental to this process. nih.gov A robust QSAR model allows for the virtual screening of large libraries of hypothetical compounds, prioritizing the synthesis of those predicted to have the highest activity. newjournal.org The model developed for predicting the psychomimetic activity of substituted phenethylamines, for example, can be directly used to estimate the activity of newly designed, untested compounds. newjournal.org

Molecular docking also plays a crucial role in predictive modeling. By docking newly designed derivatives into a receptor's binding site, scientists can predict their binding affinity and orientation, providing a rational basis for their design. This approach has been used to explore structural variations in both the phenethylamine and N-benzyl parts of related molecules to understand the effects on receptor binding and functional activity. science.gov

Furthermore, computational methods can predict other important properties. Density Functional Theory (DFT) calculations, for instance, can be used to explore the structural and electronic characteristics of phenethylamine derivatives, which is crucial for designing new drugs. bohrium.com By combining these predictive approaches, the process of drug discovery and development for novel phenethylamine derivatives can be significantly accelerated, allowing for a more targeted and efficient exploration of chemical space.

Future Research Directions and Unexplored Avenues for 2,5 Dimethoxy 4 Fluorophenethylamine Research

Comprehensive Pharmacokinetic Profiling and Distribution Studies

A significant void in the current body of research is the absence of comprehensive pharmacokinetic data for 2,5-Dimethoxy-4-fluorophenethylamine. The absorption, distribution, metabolism, and excretion (ADME) profile of 2C-F has not been specifically determined. While general metabolic pathways for the 2C drug family have been proposed, involving O-demethylation and deamination primarily mediated by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B), the specific metabolic fate of the fluorine-substituted 2C-F is unknown. wikipedia.org

Future research must prioritize in vivo and in vitro studies to establish a full pharmacokinetic profile. This includes:

Absorption: Determining the rate and extent of absorption following various routes of administration.

Distribution: Investigating tissue and organ distribution, including its ability to cross the blood-brain barrier.

Metabolism: Identifying the specific metabolites of 2C-F and the enzymatic pathways responsible for their formation. The role of cytochrome P450 enzymes, which appear to have a minor role in the metabolism of some 2C drugs, should be clarified for 2C-F. wikipedia.org

Excretion: Characterizing the routes and timeline of elimination of the parent compound and its metabolites from the body.

This data is fundamental for understanding the compound's behavior in a biological system and is a prerequisite for any further meaningful toxicological or pharmacological assessment.

Development of Advanced Analytical Standards and Reference Databases

The emergence of novel psychoactive substances (NPS) necessitates the development of robust analytical methods for their identification in forensic and clinical settings. scispace.com For this compound, the creation of certified reference materials and comprehensive spectral data is a critical research avenue.

Progress has been made in this area, with 2C-F being included in the development of reference libraries for analytical techniques. acs.orgacs.org Researchers have synthesized and characterized reference standards for 2C-F to be included in databases for low-field ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy and high-resolution mass spectrometry (HRMS). scispace.comacs.orgacs.org These databases are essential for the rapid and accurate identification of the compound in seized materials or biological samples. scispace.comacs.org

Future efforts should focus on expanding these databases and ensuring their accessibility to toxicology and forensic laboratories worldwide. This includes the continued development of analytical methods that can differentiate 2C-F from its numerous structural isomers and analogues. scispace.com

Table 1: Analytical Techniques for this compound Identification This interactive table summarizes analytical methods for which 2C-F reference data has been developed.

| Analytical Technique | Application | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Screening and confirmation of NPS in biological specimens and seized samples. scispace.comacs.org | scispace.comacs.org |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural identification and comparison to a reference library for rapid substance identification. acs.orgacs.org | acs.orgacs.org |

Investigation of Novel Receptor Targets and Downstream Signaling Pathways

The primary molecular targets for most psychedelic phenethylamines are understood to be serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, activation of which is believed to mediate psychedelic effects. wikipedia.org Most 2C compounds show a higher affinity for the 5-HT₂ₐ receptor compared to the 5-HT₂꜀ and 5-HT₁ₐ receptors. wikipedia.org However, research suggests that 2C-F has a low affinity for the 5-HT₂ₐ receptor, which may account for its reported lack of psychedelic activity in humans.

This low affinity for the primary target opens up an important avenue for future research: the investigation of other potential receptor targets and their associated downstream signaling pathways. Research on the broader class of novel phenethylamines suggests that some compounds have an affinity for alpha-adrenergic receptors and may act as blockers for norepinephrine (B1679862) and dopamine (B1211576) transporters. nih.gov It is currently unknown if 2C-F interacts with these or other receptor systems.

Future studies should employ comprehensive receptor screening panels to identify potential off-target interactions. Elucidating whether 2C-F activates or inhibits other receptors could reveal novel biological activities and provide a more complete understanding of its pharmacological profile. Investigating the intracellular signaling cascades, such as those involving G-proteins, MAPK, and Akt pathways, that are modulated by any identified receptor interactions is the logical next step. nih.gov

Continued Elucidation of Structure-Function Relationships within Emerging Phenethylamine (B48288) Analogues

The study of this compound is crucial for understanding the structure-activity relationships (SAR) within the 2C family of compounds. The substitution at the 4-position of the benzene (B151609) ring is known to be a key determinant of a compound's potency and duration of action. wikipedia.org

Comparing 2C-F with its analogues provides a clear illustration of this principle. For instance, replacing the fluorine atom at the 4-position with a bromine atom results in 2C-B (2,5-Dimethoxy-4-bromophenethylamine), a significantly more potent psychedelic compound. Conversely, 2C-F is reported to be essentially inactive at doses up to 250 mg. wikipedia.org This stark difference highlights the profound impact that the electronegativity, size, and molar refraction of the 4-position substituent have on receptor interaction and activation.

Future research should focus on systematic modifications of the phenethylamine scaffold to further probe these relationships. Synthesizing and evaluating a wider range of 4-substituted analogues could help to build predictive models for pharmacological activity. This continued elucidation of SAR is essential not only for understanding the mechanisms of action of these compounds but also for informing the design of potential therapeutic agents that may target specific receptor systems with greater selectivity. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2C-F, and how can purity be validated?

- Methodology : The synthesis of 2C-F follows the Shulgin route, involving halogenation (fluorination) of the 4-position of the phenethylamine backbone. Key steps include nucleophilic aromatic substitution or directed ortho-metalation for fluorine introduction. Purification typically employs recrystallization or column chromatography, with purity assessed via HPLC (≥98% purity threshold) and GC-MS for volatile byproduct detection .